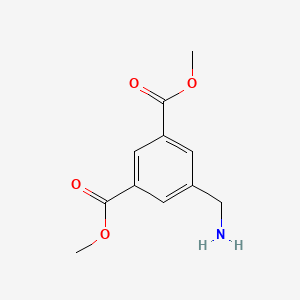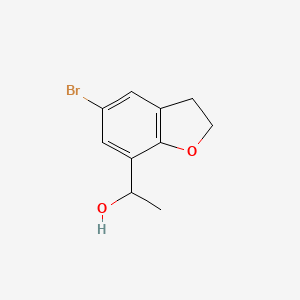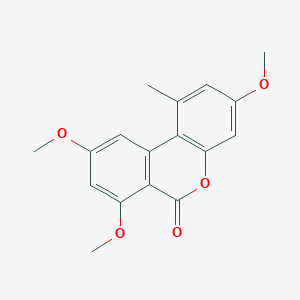
N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide is a synthetic organic compound with the molecular formula C18H19NO3 It is characterized by the presence of a cinnamamide backbone, which is substituted with a hydroxy group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method involves the use of methyl cinnamate and phenylethylamines, catalyzed by enzymes such as Lipozyme® TL IM under continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl cinnamate to phenylethylamine) at 45°C for about 40 minutes, resulting in high conversion rates.
Industrial Production Methods
Industrial production of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous-flow microreactors allows for efficient and scalable production, with the added benefits of mild reaction conditions and easy control of the reaction process .
化学反応の分析
Types of Reactions
N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide can be compared with other cinnamamide derivatives:
N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Exhibits similar antimicrobial and anticancer activities but with different potency and spectrum.
N-(2-Hydroxy-2-(4-chlorophenyl)ethyl)cinnamamide: Similar structure but with a chloro group instead of a methoxy group, leading to different chemical reactivity and biological activity.
These comparisons highlight the unique properties of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide, particularly its specific interactions and effects in various applications.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDENJATPJOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
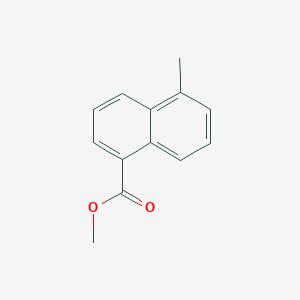

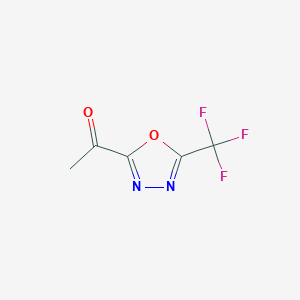
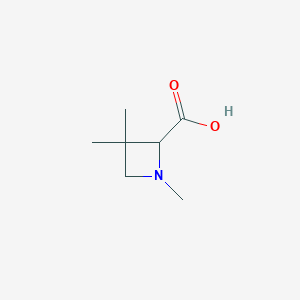

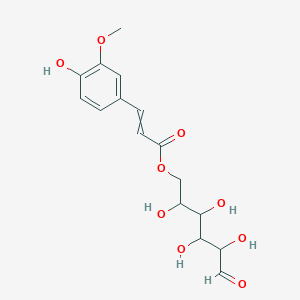
![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
